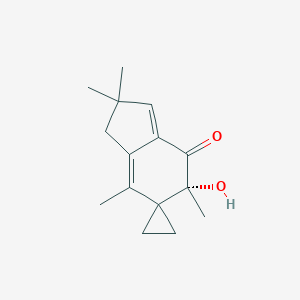

6-Deoxyilludin M

Description

from Pleurotus japonicus (polyporaceae); structure given in first source

Properties

CAS No. |

112953-12-5 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(5R)-5-hydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one |

InChI |

InChI=1S/C15H20O2/c1-9-10-7-13(2,3)8-11(10)12(16)14(4,17)15(9)5-6-15/h8,17H,5-7H2,1-4H3/t14-/m0/s1 |

InChI Key |

YHXLWSXPTJEXBW-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C2CC(C=C2C(=O)[C@](C13CC3)(C)O)(C)C |

Canonical SMILES |

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C |

Synonyms |

6-deoxyilludin M |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 6-Deoxyilludin M: A Technical Guide on its Discovery and Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the sesquiterpenoid 6-Deoxyilludin M, a compound of significant interest to the scientific community, particularly researchers, scientists, and professionals in drug development. This document details its discovery, natural origins, and cytotoxic properties, presenting available data in a structured format for clarity and comparative analysis.

Discovery and Natural Source

This compound belongs to the illudin family of sesquiterpenoids, a class of compounds known for their potent cytotoxic activities. The parent compound, Illudin M, was first isolated from the culture broth of the basidiomycete mushroom Omphalotus olearius.[1][2] Illudins, including Illudin M and the closely related Illudin S, are primarily found in fungi of the genus Omphalotus, most notably the bioluminescent Jack O'Lantern mushroom, Omphalotus illudens.[3][4][5]

While a specific paper detailing the initial discovery and isolation of this compound has not been identified in the reviewed literature, it is understood to be a derivative or a closely related analog of Illudin M. The "6-deoxy" nomenclature suggests a modification at the 6th position of the illudin carbon skeleton, specifically the removal of a hydroxyl group. Such derivatives are often sought to modulate the bioactivity and toxicity of the parent compound.

Isolation and Purification

Detailed experimental protocols for the isolation of gram quantities of Illudin M from the culture broths of Omphalotus olearius have been described. A general workflow for the isolation of illudins from their fungal source is presented below.

Experimental Protocol: General Isolation of Illudins

-

Culturing: Omphalotus species are grown in a suitable liquid medium under submerged fermentation conditions to encourage the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the illudins and other metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate fractions based on polarity.

-

Further Purification: Fractions containing the desired illudin analog are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Cytotoxicity

The table below summarizes the reported cytotoxic activities of Illudin M and some of its derivatives against various cancer cell lines. This data provides a comparative context for the potential activity of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Illudin M | Panc-1 | Pancreatic Carcinoma | ~0.02 | [2] |

| Illudin M | HT-29 | Colon Carcinoma | ~0.01 | [2] |

| Illudin M | U87 | Glioblastoma | ~0.005 | [1] |

| Illudin M Retinoate | U87 | Glioblastoma | ~0.01 | [1] |

| Illudin M | Primary Neurons | Non-malignant | ~0.005 | [1] |

| Illudin M Retinoate | Primary Neurons | Non-malignant | > 1 | [1] |

Note: The IC50 values are approximate and intended for comparative purposes. Please refer to the original publications for precise data and experimental conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for illudins involves the alkylation of DNA and other biological macromolecules. This activity is believed to be responsible for their potent cytotoxicity. The general mechanism is depicted below.

Specific signaling pathways affected by this compound have not been elucidated in the available literature. However, as DNA damaging agents, illudins are likely to trigger cellular responses to DNA damage, which can involve pathways leading to cell cycle arrest and apoptosis.

Future Directions

The potent bioactivity of the illudin class of compounds continues to make them and their derivatives attractive candidates for further investigation in cancer research. Future studies on this compound would benefit from:

-

Definitive Isolation and Structure Elucidation: A formal report on the isolation of this compound from a natural source or its semi-synthesis, along with complete spectroscopic characterization.

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its mode of action.

This technical guide serves as a foundational resource for researchers interested in the exploration of this compound and other illudin analogs as potential therapeutic agents. The provided information, compiled from the current scientific literature, highlights both the known attributes and the existing knowledge gaps concerning this intriguing natural product.

References

- 1. Antitumor Effects of a New Retinoate of the Fungal Cytotoxin Illudin M in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugates of the fungal cytotoxin illudin M with improved tumour specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Illudin M | C15H20O3 | CID 344199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the 6-Deoxyilludin M Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway for 6-deoxyilludin M, a sesquiterpenoid with noteworthy biological activities. While the initial steps involving the formation of the protoilludane scaffold have been elucidated, the subsequent oxidative tailoring reactions remain largely putative. This document synthesizes the available genomic and biochemical data to present a cohesive model of the pathway, identifies the key enzymatic players, and provides detailed experimental protocols for further investigation. Quantitative data for the initial enzymatic step are presented, and visualizations of the proposed pathway and experimental workflows are included to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of this intriguing natural product.

Introduction

Illudins are a class of sesquiterpenoid natural products produced by fungi of the genus Omphalotus, notably the Jack O'Lantern mushroom, Omphalotus olearius. These compounds have garnered significant interest due to their potent cytotoxic and antimicrobial activities. This compound, a member of this family, serves as a valuable scaffold for the development of novel therapeutic agents. Understanding its biosynthetic pathway is crucial for enabling synthetic biology approaches to produce this and related molecules in heterologous hosts, facilitating the generation of novel analogs with improved pharmacological properties.

This guide details the key discoveries in the elucidation of the this compound biosynthetic pathway, focusing on the genetic basis, enzymatic transformations, and the chemical intermediates.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis resides within a dedicated gene cluster in Omphalotus olearius. Genomic studies have identified two key clusters, designated the Omp6 and Omp7 clusters, which are associated with illudin biosynthesis.[1][2] These clusters are rich in genes encoding the necessary enzymatic machinery for the construction of the complex illudin scaffold. The Omp6 cluster is particularly implicated in the production of illudins M and S.

Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster (Omp6 Cluster)

| Gene Designation (example) | Proposed Function | Evidence |

| Omp6 | Δ-6-Protoilludene synthase | Heterologous expression and product analysis[1] |

| P450-1 | Cytochrome P450 monooxygenase | Sequence homology; co-expression with Omp6[1][2] |

| P450-2 | Cytochrome P450 monooxygenase | Sequence homology; co-expression with Omp6[1][2] |

| P450-3 | Cytochrome P450 monooxygenase | Sequence homology; co-expression with Omp6[1][2] |

| OXR1 | Oxidoreductase | Sequence homology; co-expression with Omp6[1][2] |

| Reg1 | Regulatory protein | Sequence homology |

| Trans1 | Transporter protein | Sequence homology |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is proposed to proceed in two major stages:

-

Scaffold Formation: The cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic tricyclic protoilludane skeleton.

-

Oxidative Tailoring: A series of regio- and stereospecific oxidation reactions to introduce the various hydroxyl and keto functionalities found in the final molecule.

Stage 1: Formation of the Δ-6-Protoilludene Scaffold

The committed step in this compound biosynthesis is the conversion of FPP to Δ-6-protoilludene. This complex cyclization cascade is catalyzed by a sesquiterpene synthase. In O. olearius, two such enzymes, Omp6 and Omp7, have been identified and functionally characterized.[1]

Caption: Initial cyclization step in the this compound biosynthetic pathway.

Stage 2: Putative Oxidative Tailoring Cascade

Following the formation of Δ-6-protoilludene, a series of oxidative modifications are required to yield this compound. Based on the inventory of enzymes encoded within the Omp6 gene cluster, this cascade is predicted to be catalyzed by a suite of cytochrome P450 monooxygenases and other oxidoreductases.[1][2] The exact sequence of these reactions and the structures of the intermediates have yet to be experimentally determined. Below is a plausible, albeit speculative, pathway.

Caption: A putative oxidative cascade for the conversion of Δ-6-protoilludene to this compound.

Quantitative Data

While kinetic data for the tailoring enzymes in the this compound pathway are not yet available, studies on the key sesquiterpene synthases, Omp6 and Omp7, have provided valuable quantitative insights.

Table 2: Kinetic Parameters of Δ-6-Protoilludene Synthases from O. olearius

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Omp6 | FPP | 5.2 ± 0.8 | 0.03 ± 0.002 | 5.8 x 103 | [1] |

| Omp7 | FPP | 3.9 ± 0.6 | 0.22 ± 0.01 | 5.6 x 104 | [1] |

The data indicate that Omp7 has a significantly higher catalytic efficiency (approximately 10-fold) than Omp6 for the conversion of FPP to Δ-6-protoilludene. This suggests that Omp7 may be the primary enzyme responsible for this step under certain physiological conditions, or that the two enzymes may have distinct regulatory roles.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of Sesquiterpene Synthases

This protocol describes the expression of putative sesquiterpene synthase genes in Escherichia coli and the analysis of their products.

Caption: Workflow for the functional characterization of sesquiterpene synthases.

Methodology:

-

Gene Amplification and Cloning: The open reading frames of putative sesquiterpene synthase genes (e.g., Omp6, Omp7) are amplified from a cDNA library of O. olearius using PCR with gene-specific primers. The PCR products are then cloned into a suitable E. coli expression vector, such as pET28a, which allows for IPTG-inducible expression of N-terminally His-tagged proteins.

-

Heterologous Expression: The resulting expression constructs are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 48-72 hours at 18°C.

-

Product Extraction and Analysis: The volatile sesquiterpene products are extracted from the culture using a solid-phase microextraction (SPME) fiber inserted into the headspace of the culture flask, or by solvent extraction of the cell lysate with hexane (B92381) or ethyl acetate. The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.

In Vitro Assay of Cytochrome P450 Monooxygenases

This protocol outlines a method for the in vitro reconstitution and assay of P450 enzymes to determine their activity on proposed pathway intermediates.

Methodology:

-

Heterologous Expression and Purification: The P450 genes from the Omp6 cluster are cloned into an expression vector suitable for a host such as Saccharomyces cerevisiae or a baculovirus-insect cell system, which are more amenable to the proper folding and post-translational modification of eukaryotic P450s. The corresponding cytochrome P450 reductase (CPR) from O. olearius should also be co-expressed or added to the reaction. The P450 and CPR proteins are then purified from the microsomal fraction of the host cells using affinity chromatography.

-

In Vitro Reconstitution: The purified P450 and CPR are reconstituted in a reaction buffer containing a phospholipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to mimic the membrane environment.

-

Enzyme Assay: The assay is initiated by adding the substrate (e.g., Δ-6-protoilludene) and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). The reaction is incubated at 30°C for a defined period.

-

Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to identify and quantify the oxidized products. The structure of novel products can be determined by NMR spectroscopy after purification.

Isolation and Structure Elucidation of Biosynthetic Intermediates

This protocol describes a general approach for the isolation of pathway intermediates from large-scale cultures of O. olearius.

Methodology:

-

Large-Scale Fermentation: O. olearius is cultivated in a suitable liquid medium on a large scale to generate sufficient biomass and secondary metabolite production.

-

Extraction: The mycelia and culture broth are separated. The mycelia are extracted with acetone (B3395972) or methanol, and the broth is extracted with ethyl acetate. The organic extracts are combined and concentrated.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC), column chromatography on silica (B1680970) gel and Sephadex LH-20, and preparative HPLC, to isolate individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, primarily 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has made significant strides with the identification of the responsible gene clusters and the characterization of the initial cyclization step. However, the subsequent oxidative tailoring cascade remains a key area for future research. The functional characterization of the P450s and other oxidoreductases within the Omp6 and Omp7 clusters is essential to fully delineate the pathway. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the proposed enzymatic functions but also pave the way for the engineered biosynthesis of this compound and novel, potentially more potent, analogs for drug development.

References

An In-depth Technical Guide to the Isolation and Purification of 6-Deoxyilludin M from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying 6-Deoxyilludin M, a sesquiterpenoid of significant interest for its potential therapeutic applications, from fungal cultures. This document outlines detailed protocols for fungal fermentation, extraction of the target compound, and multi-step purification, supported by quantitative data and process visualizations.

Fungal Strain and Culture Conditions

This compound is a secondary metabolite produced by fungi of the genus Omphalotus. Several species, including Omphalotus illudens, O. nidiformis, O. olivascens, O. japonicus, O. mexicanus, and O. subilludens, have been identified as producers of illudins. The following protocols are optimized for the production of this compound via submerged fermentation.

Culture Medium

A simplified medium, designated Rb2, has been shown to be effective for the production of Illudin M. The composition of this medium is detailed in Table 1. The "Dox broth modified" component is based on the standard Czapek-Dox broth formulation, with potential modifications to prevent precipitation of salts.

Table 1: Composition of Rb2 Culture Medium

| Component | Concentration (g/L) |

| Glucose | 13.5 |

| Corn Steep Solids | 7.0 |

| Dox Broth Modified | 35 mL |

Czapek-Dox Broth Base Composition:

| Component | Concentration (g/L) |

| Sucrose | 30.0 |

| Sodium Nitrate | 3.0 |

| Dipotassium Phosphate | 1.0 |

| Magnesium Sulfate (B86663) | 0.5 |

| Potassium Chloride | 0.5 |

| Ferrous Sulfate | 0.01 |

Note: In modified Dox broth, magnesium sulfate may be replaced with magnesium glycerophosphate to prevent precipitation.

Fermentation Parameters

Optimal production of this compound is achieved under controlled fermentation conditions. Based on studies of Omphalotus species, the following parameters are recommended:

Table 2: Optimal Fermentation Parameters for Omphalotus sp.

| Parameter | Optimal Value |

| Temperature | 28°C |

| Initial pH | 4.0 - 4.5 |

| Agitation | 150 - 200 rpm |

| Fermentation Time | 8 - 14 days |

A feeding strategy can significantly enhance the final titer. For instance, feeding with acetate (B1210297) and glucose at specific time points (e.g., 8.0 g/L acetate at 96 hours and 6.0 g/L glucose at 120 hours) has been reported to increase Illudin M production substantially.

Isolation and Purification Workflow

The overall workflow for the isolation and purification of this compound from the fungal culture broth is depicted in the following diagram.

Experimental Protocols

Protocol 1: Submerged Fermentation of Omphalotus sp.

-

Medium Preparation: Prepare the Rb2 medium according to the formulation in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile medium with a mycelial slurry or agar (B569324) plugs of a mature Omphalotus sp. culture.

-

Incubation: Incubate the culture in a shaker incubator at 28°C with an agitation of 150-200 rpm for 8-14 days.

-

Monitoring: Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by HPLC.

Protocol 2: Extraction of this compound from Culture Broth

-

Biomass Removal: Separate the fungal biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with one column volume of deionized water to remove polar impurities.

-

Elute the bound this compound with methanol or acetonitrile.

-

-

Solvent Evaporation: Evaporate the elution solvent under reduced pressure to obtain the crude extract.

The logical flow of the Solid-Phase Extraction (SPE) process is outlined below.

Protocol 3: Purification of this compound by HPLC

-

Sample Preparation: Redissolve the crude extract in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 320 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions.

-

Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and confirm the identity of the compound by mass spectrometry and NMR.

Quantitative Data

The following table provides representative data for the yield and purity of this compound at each stage of the isolation and purification process. These values are based on reported titers and typical efficiencies of the described techniques.

Table 3: Representative Quantitative Data for the Purification of this compound

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | Rb2 Medium (1 L) | Culture Broth (1 L) | - | - |

| Extraction (SPE) | Culture Broth (1 L) | Crude Extract (approx. 1 g) | 90 | 10-15 |

| HPLC Purification | Crude Extract (1 g) | Pure this compound (approx. 100 mg) | 80 | >98 |

Note: The final yield of pure this compound can be in the range of 100-940 mg/L of culture, depending on the fungal strain and fermentation conditions.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from fungal cultures. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug development. Optimization of these methods for specific fungal strains and laboratory conditions may be required to achieve maximum yields and purity.

Structural Characterization of Illudin M: An In-depth Technical Guide

Disclaimer: Extensive searches for "6-Deoxyilludin M" did not yield specific structural characterization data in publicly available scientific literature. Therefore, this guide focuses on the well-documented parent compound, Illudin M , to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data involved in its structural elucidation.

Introduction

Illudin M is a sesquiterpenoid natural product produced by fungi of the genus Omphalotus. It belongs to a class of compounds known for their potent biological activities, including antitumor properties. The unique and complex structure of Illudin M, featuring a fused cyclopropane (B1198618) ring, has made it a subject of significant interest in chemical synthesis and pharmacology. Accurate structural characterization is paramount for understanding its mechanism of action and for the development of synthetic analogs with improved therapeutic indices. This guide outlines the key experimental techniques and data interpretation involved in determining the precise molecular architecture of Illudin M.

Physicochemical and Spectroscopic Data

The structural characterization of Illudin M relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Illudin M

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Illudin M, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts and determining the connectivity of all atoms in the molecule. The data presented below are representative values and may vary slightly depending on the solvent and instrument used.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | 135.8 |

| 2 | 5.95 | s | 122.5 | |

| 3 | - | - | - | 201.2 |

| 4 | 2.55 | d | 10.5 | 50.1 |

| 5 | 1.85 | d | 10.5 | 45.3 |

| 6 | - | - | - | 72.1 |

| 7 | 1.15 | s | 25.4 | |

| 8 | 1.05 | s | 22.8 | |

| 9 | 4.10 | s | 70.3 | |

| 10 | - | - | - | 142.1 |

| 11 | 4.85 | s | 108.2 | |

| 5.05 | s | |||

| 12 | 1.40 | s | 24.1 | |

| 13 | 0.60 | d | 4.5 | 15.2 |

| 14 | 1.10 | d | 4.5 | 20.7 |

| 15 | 3.60 | s | 58.9 |

Note: This data is a representative compilation based on general knowledge of illudin structures and may not reflect experimentally verified values for Illudin M.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Illudin M

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confident assignment of a molecular formula.

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | 249.1536 [M+H]⁺ | 249.1532 | C₁₅H₂₀O₃ |

| ESI+ | 271.1356 [M+Na]⁺ | 271.1351 | C₁₅H₂₀NaO₃ |

Experimental Protocols

The structural elucidation of Illudin M involves a systematic workflow, from isolation to spectroscopic analysis and data interpretation.

Isolation and Purification of Illudin M

A general protocol for obtaining pure Illudin M from fungal cultures is as follows:

-

Cultivation: Omphalotus species are grown in a suitable liquid or solid medium to induce the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This often involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the Illudin M-containing fractions is achieved using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water).

-

-

Purity Assessment: The purity of the isolated Illudin M is confirmed by HPLC and NMR spectroscopy.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of pure Illudin M are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

¹H NMR: To determine the chemical shifts and coupling constants of protons.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

-

Sample Preparation: A dilute solution of Illudin M is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass data is acquired to determine the accurate mass.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the mass spectrometer. The resulting fragmentation pattern provides clues about the different functional groups and their connectivity.[1][2]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[3]

-

Crystallization: High-quality single crystals of Illudin M are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This can often be a challenging and time-consuming step.[4]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the structural characterization of Illudin M.

Caption: Experimental workflow for the structural characterization of Illudin M.

Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

The structural characterization of Illudin M is a multifaceted process that integrates separation science and various spectroscopic techniques. While NMR and mass spectrometry provide the foundational data for determining the planar structure and molecular formula, single-crystal X-ray crystallography offers the definitive three-dimensional structure. The methodologies and data presented in this guide provide a comprehensive framework for researchers involved in the study of Illudin M and other complex natural products. Further research into illudin derivatives will continue to rely on these fundamental analytical techniques to unlock their therapeutic potential.

References

Spectroscopic and Structural Elucidation of Illudin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudins are a class of sesquiterpenoid natural products produced by fungi of the genus Omphalotus. They have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. This technical guide focuses on the spectroscopic characterization of Illudin M, a prominent member of the illudin family. A comprehensive understanding of its spectral properties is crucial for its identification, derivatization, and the development of novel anticancer agents. This document provides a detailed summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Illudin M, along with the experimental protocols for data acquisition and a logical workflow for its analysis.

Spectroscopic Data of Illudin M

The structural elucidation of Illudin M relies on the synergistic interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Illudin M

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for Illudin M

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data for Illudin M

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data for Illudin M

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analyses of Illudin M.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A precisely weighed sample of purified Illudin M (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid Illudin M sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound can be dissolved in a suitable solvent (e.g., chloroform) and placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the solvent is recorded and automatically subtracted from the sample spectrum to eliminate interference.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of Illudin M is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, which allows for the determination of the molecular weight with minimal fragmentation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the nature of the analyte. The spectrum shows the relative abundance of ions at different m/z values.

-

Data Analysis: The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified to determine the molecular weight of Illudin M. The high-resolution data allows for the calculation of the elemental composition.

Workflow for Spectroscopic Analysis of Illudin M

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Illudin M, from sample preparation to structural elucidation.

Caption: Workflow for the Spectroscopic Analysis of Illudin M.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is fundamental for the unambiguous structural determination and characterization of Illudin M and its analogues, paving the way for further research and development in the field of oncology.

Uncharted Territory: The Biological Activity of 6-Deoxyilludin M Against Cancer Cells Remains Largely Unexplored

Despite significant interest in the anticancer potential of the illudin family of natural products, a comprehensive understanding of the biological activity of 6-Deoxyilludin M against cancer cells is conspicuously absent from publicly available scientific literature. Extensive searches for quantitative data, detailed experimental protocols, and defined signaling pathways specific to this compound have yielded no concrete results. This suggests that this compound is either a novel, yet-to-be-characterized derivative or a compound that has not been a primary focus of anticancer research to date.

The illudins, sesquiterpenoid compounds isolated from fungi of the Omphalotus genus, have long been recognized for their potent cytotoxic effects. Analogs such as Illudin S and dehydroilludin M have been the subject of numerous studies, revealing their mechanisms of action, which primarily involve DNA alkylation, leading to cell cycle arrest and apoptosis. However, the specific contributions of the deoxy functional group at the 6th position in this compound to its bioactivity remain undefined.

The Illudin Family: A Profile of Anticancer Activity

Research into more extensively studied illudin analogs provides a foundational understanding of the potential mechanisms by which this compound might exert its effects.

General Mechanism of Action

Illudins are known to be activated within the cell, leading to the formation of a highly reactive cyclopropane-containing intermediate. This intermediate acts as an alkylating agent, covalently binding to DNA and other macromolecules. This process is believed to be a key driver of their cytotoxic effects.

Signaling Pathways Implicated for Related Analogs

Studies on compounds like Illudin S and its derivatives have implicated several key signaling pathways in their anticancer activity. It is plausible that this compound, if active, could modulate similar pathways.

Caption: Hypothesized mechanism of action for this compound based on related illudin analogs.

The Path Forward: A Call for Investigation

The absence of specific data on this compound highlights a gap in the current understanding of illudin structure-activity relationships. To ascertain its potential as an anticancer agent, a systematic evaluation is required. The following outlines a potential experimental workflow for such an investigation.

Caption: A proposed experimental workflow to characterize the anticancer activity of this compound.

Conclusion

While the core requirements of this technical guide—quantitative data, detailed protocols, and signaling pathway visualizations—cannot be fulfilled for this compound due to a lack of available information, the existing knowledge of the illudin class of compounds provides a strong rationale for its investigation. Future research efforts are necessary to synthesize, purify, and systematically evaluate the biological activity of this compound to determine if it holds promise as a novel anticancer therapeutic. Until such studies are conducted and published, its specific effects on cancer cells will remain a matter of speculation based on the activity of its chemical relatives.

Preliminary Cytotoxicity Screening of 6-Deoxyilludin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary cytotoxicity of 6-Deoxyilludin M is limited in publicly available literature. This guide synthesizes information from studies on closely related illudin compounds, such as Illudin S and Dehydroilludin M, to provide a representative technical overview. The experimental protocols and potential mechanisms of action are based on the well-documented activities of the illudin family of sesquiterpenes.

Introduction

Illudins are a class of sesquiterpenoid compounds isolated from fungi of the Omphalotus genus. They have garnered significant interest in oncology research due to their potent cytotoxic effects against a broad range of cancer cell lines, including those with multidrug resistance. This compound is a member of this family and is presumed to share the characteristic cytotoxic properties of its analogues. This document provides a technical guide to the preliminary in vitro cytotoxicity screening of this compound, including representative data from related compounds, detailed experimental protocols, and an overview of the putative signaling pathways involved in its cytotoxic mechanism.

Quantitative Cytotoxicity Data (Representative Data from Illudin Analogues)

The following tables summarize the in vitro cytotoxic activity of illudin analogues against various human cancer cell lines. This data is presented to offer a comparative baseline for the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]

Table 1: Cytotoxicity of Dehydroilludin M Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MV522 | Lung Carcinoma | 0.02 |

| HL-60 | Promyelocytic Leukemia | 0.003 |

| HT-29 | Colon Adenocarcinoma | 0.03 |

| A498 | Kidney Carcinoma | 0.03 |

Source: Adapted from a study on the anticancer activity of dehydroilludin M. The study indicated that dehydroilludin M retained the in vitro relative selective cytotoxicity for carcinomas and myeloid leukemia cell lines noted with the parent illudin compounds.[2] It is important to note that in vitro cytotoxicity data can predict the response of xenografts.[2]

Table 2: Cytotoxicity of Illudin S Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Myeloid Leukemia | 6 - 100 |

| Various | Human Leukemia Cell Lines | 6 - 100 |

Source: In vitro studies have shown that both Illudin S and M have very pronounced cytotoxic activity towards various human leukemia cell lines, being active in the range of concentrations between 6 and 100 nM.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary cytotoxicity screening of a compound like this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like HEK293 for selectivity assessment) are typically used.

-

Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations may range from picomolar to micromolar. The existing medium is replaced with the medium containing the test compound. Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[5]

-

Assay Setup: The experimental setup is similar to the MTT assay, with cells seeded and treated in a 96-well plate.

-

Controls: Include wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).

-

Sample Collection: After the treatment period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.

-

Stop Reaction: A stop solution is added to each well.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Calculation: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated and control wells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Putative Apoptotic Signaling Pathway for Illudins

Illudins are known to induce apoptosis, a form of programmed cell death.[6] The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, which can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[7][8]

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Death Receptor 6 Induces Apoptosis Not through Type I or Type II Pathways, but via a Unique Mitochondria-dependent Pathway by Interacting with Bax Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of 6-Deoxyilludin M: A Technical Guide for Researchers

Disclaimer: Information regarding the specific mechanism of action for 6-Deoxyilludin M is limited in publicly available research. This guide will focus on the closely related and well-studied semi-synthetic derivative, Irofulven (6-hydroxymethylacylfulvene), to provide an in-depth understanding of the probable core mechanisms. Irofulven is derived from Illudin S, a natural toxin from the Omphalotus illudens mushroom, and shares a similar structural backbone with this compound.

Executive Summary

Irofulven is a potent anti-cancer agent that functions primarily as a DNA alkylating agent. Its mechanism of action is distinct from classical alkylating agents like cisplatin. Irofulven's cytotoxicity is particularly pronounced in tumor cells with deficiencies in the Nucleotide Excision Repair (NER) pathway. Upon entering a cell, Irofulven is bioactivated and covalently binds to DNA, forming adducts that stall DNA replication, leading to S-phase cell cycle arrest and subsequent apoptosis. This guide provides a comprehensive overview of the molecular interactions, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for studying this class of compounds.

Mechanism of Action: DNA Alkylation and NER Pathway Interplay

Irofulven's primary mode of action involves the alkylation of DNA. This process is initiated by the metabolic activation of the compound within the cell. The activated form of Irofulven then covalently binds to DNA, forming bulky adducts. These adducts physically obstruct the DNA helix, interfering with the progression of DNA polymerase during replication.

A key feature of Irofulven's mechanism is its interaction with the Nucleotide Excision Repair (NER) pathway. The NER pathway is a crucial DNA repair mechanism responsible for removing bulky lesions from the genome. In healthy cells, the NER machinery can recognize and excise Irofulven-induced DNA adducts, mitigating the cytotoxic effects. However, many cancer cells exhibit deficiencies in their NER pathway, rendering them highly susceptible to Irofulven. This selective toxicity towards NER-deficient tumors is a significant area of interest for targeted cancer therapy.

The stalling of replication forks due to the persistent DNA adducts triggers a cascade of cellular stress responses, culminating in the induction of apoptosis. Notably, the cytotoxic effects of Irofulven appear to be largely independent of the p53 and mismatch repair (MMR) pathways, which are common mechanisms of resistance to other DNA-damaging agents.

Signaling Pathways and Cellular Responses

The cellular response to Irofulven-induced DNA damage is multifaceted, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of Irofulven-DNA adducts activates DNA damage checkpoints, leading to a halt in cell cycle progression, predominantly in the S-phase. This arrest prevents the cell from completing DNA synthesis with a damaged template, a crucial step to avoid passing on mutations.

Apoptosis Induction

If the DNA damage is too extensive for repair, the cell initiates programmed cell death, or apoptosis. The persistent stalling of replication forks is a potent apoptotic signal.

Quantitative Data

In Vitro Cytotoxicity of Irofulven

The following table summarizes the 50% inhibitory concentration (IC50) values of Irofulven in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 2.4 | [1] |

| HT29 | Colon Cancer | >10 | [1] |

| MCF7 | Breast Cancer | ~5 | [1] |

| CAOV3 | Ovarian Cancer | ~7 | [1] |

| SKBR3 | Breast Cancer | ~6 | [1] |

| ZR-75-1 | Breast Cancer | ~4 | [1] |

| OVCAR3 | Ovarian Cancer | 2.4 | [1] |

| IGROV1 | Ovarian Cancer | ~3 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Clinical Trial Data for Irofulven

The following tables present a summary of results from selected clinical trials of Irofulven.

Table 1: Phase II Study in Recurrent Ovarian or Primary Peritoneal Cancer

| Parameter | Value | Reference |

| Dosage | 0.45 mg/kg IV on days 1 and 8 every 21 days | |

| Number of Evaluable Patients | 55 | |

| Partial Response | 12.7% (7 patients) | |

| Stable Disease | 54.6% (30 patients) | |

| Median Progression-Free Survival | 6.4 months | |

| Median Overall Survival | 22.1+ months | |

| Common Grade 4 Toxicities | Reversible neutropenia and thrombocytopenia |

Table 2: Phase II Study in Metastatic Hormone-Refractory Prostate Cancer

| Parameter | Value | Reference |

| Dosage | 10.6 mg/m² per day on days 1-5 of a 28-day course | [2] |

| Number of Evaluable Patients | 32 | [2] |

| Partial Response (PSA decrease ≥50%) | 13% (4 patients) | [2] |

| Disease Stabilization | 84% (27 patients) | [2] |

| Median Progression-Free Survival | 3.2 months | [2] |

| Common Grade 3/4 Toxicities | Asthenia, vomiting, nausea, neutropenia, thrombocytopenia | [2] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Irofulven) in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. This permeabilizes the cells. Cells can be stored at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.

-

PI Staining: Add a solution containing propidium iodide to the cells and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at ~617 nm.

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

DNA Adduct Formation Assay (Conceptual Outline)

Detecting and quantifying specific DNA adducts is a complex process. A common and highly sensitive method is ³²P-postlabeling.

Principle: This method involves digesting the DNA to individual nucleotides, enriching the adducted nucleotides, radiolabeling them with ³²P, and then separating and quantifying them using chromatography.

Methodology (Simplified):

-

DNA Isolation: Isolate high-quality genomic DNA from cells treated with the test compound.

-

DNA Digestion: Digest the DNA into deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the more hydrophobic adducted nucleotides from the normal nucleotides, often using nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity to determine the level of DNA adducts.

Conclusion

The mechanism of action of this compound, inferred from its close analog Irofulven, is centered on its ability to act as a DNA alkylating agent, leading to the formation of bulky DNA adducts. The resulting interference with DNA replication induces S-phase cell cycle arrest and apoptosis. A critical aspect of its therapeutic potential lies in its enhanced cytotoxicity in cancer cells with deficient Nucleotide Excision Repair pathways. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate this promising class of anti-cancer compounds.

References

Unraveling the Molecular Targets of 6-Deoxyilludin M: A Technical Guide

Note on Nomenclature: The compound 6-Deoxyilludin M is a member of the illudin family of sesquiterpenes. In scientific literature, the more extensively studied semi-synthetic derivative, Irofulven (B1672183) (6-hydroxymethylacylfulvene or MGI-114), is often the focus. This guide will primarily discuss the molecular targets of Irofulven, as it is the most relevant and well-documented compound in this class for which extensive research is available.

Irofulven is a promising anti-cancer agent that has demonstrated significant activity against a variety of solid tumors, particularly those resistant to conventional chemotherapies.[1][2][3] Its unique mechanism of action and distinct spectrum of activity have made it a subject of considerable interest in the field of oncology. This technical guide provides an in-depth overview of the molecular targets of Irofulven, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Primary Molecular Target: DNA

The principal molecular target of Irofulven is genomic DNA. It functions as a DNA alkylating agent, forming covalent adducts that obstruct critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[4][5]

Mechanism of DNA Alkylation and the Role of Nucleotide Excision Repair (NER)

Irofulven is a prodrug that requires metabolic activation to exert its cytotoxic effects. Once activated, it forms monofunctional adducts with DNA, primarily with adenine (B156593) and guanine (B1146940) bases.[5] A critical aspect of Irofulven's mechanism is its interaction with the DNA repair machinery, specifically the Nucleotide Excision Repair (NER) pathway.

Unlike many other DNA damaging agents, the lesions induced by Irofulven are not efficiently recognized and repaired by the global genome repair (GGR) sub-pathway of NER. Instead, they are primarily addressed by the transcription-coupled NER (TC-NER) pathway.[6][7] This reliance on TC-NER for repair creates a therapeutic window, as cancer cells with deficiencies in this pathway are particularly sensitive to Irofulven.[4] The synergistic effect observed when Irofulven is combined with other DNA damaging agents, such as platinum-based drugs, is thought to arise from overwhelming the NER system at different points.[7]

References

- 1. Marked activity of irofulven toward human carcinoma cells: comparison with cisplatin and ecteinascidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 7. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 6-Deoxyilludin M Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illudin family of sesquiterpenes, naturally produced by fungi of the Omphalotus genus, has garnered significant attention in oncology research due to their potent antitumor activity. While the parent compounds, illudin S and illudin M, demonstrated high cytotoxicity, their clinical development was hampered by severe toxicity to normal tissues. This has spurred the development of numerous semi-synthetic and synthetic analogs with improved therapeutic indices. This technical guide focuses on the early-stage research of 6-Deoxyilludin M derivatives, with a particular emphasis on the well-studied analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), as a representative member of this class due to the limited public data on other specific this compound derivatives. These compounds are characterized by their unique mechanism of action, which involves the induction of DNA damage and subsequent apoptosis, making them promising candidates for cancer therapy, especially in drug-resistant tumors.

Synthesis of Illudin Analogs

Mechanism of Action

The antitumor activity of this compound derivatives is primarily attributed to their ability to induce DNA damage.[2] Unlike many conventional chemotherapeutic agents, illudin analogs are believed to be activated within tumor cells to form highly reactive intermediates that alkylate DNA.[3] This DNA damage triggers a cellular response that ultimately leads to programmed cell death (apoptosis).

Cellular Uptake and Activation

The selective toxicity of illudin derivatives towards tumor cells is partly explained by an energy-dependent transport mechanism that facilitates their accumulation within cancer cells. Once inside the cell, these compounds can be bioreductively activated.[1]

DNA Damage and Repair

The DNA lesions induced by illudin derivatives are unique in that they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2] This reliance on a specific DNA repair pathway suggests that tumors with deficiencies in other repair mechanisms might be particularly susceptible to these agents. The process stalls DNA replication and transcription, leading to the activation of the replication stress response.[4]

Apoptosis Induction

Irofulven has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[3][5][6] The process is initiated by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, leading to mitochondrial dysfunction and the release of cytochrome c.[3][5] This triggers a caspase cascade, involving the activation of caspase-8, caspase-9, caspase-3, and caspase-7, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6] Interestingly, irofulven-induced apoptosis can proceed even in cells deficient in caspase-3.[7]

Quantitative Data on Biological Activity

The cytotoxic and antitumor activities of this compound derivatives have been evaluated in various preclinical models. The following tables summarize the available quantitative data for Irofulven.

In Vitro Cytotoxicity of Irofulven

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | ~1 |

| MDA-MB-231 | Breast Cancer | ~1 |

| LNCaP-Pro5 | Prostate Cancer | Not specified |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 1-18 |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time.

In Vivo Efficacy of Irofulven in Xenograft Models

| Tumor Model | Cancer Type | Dose and Schedule | Outcome |

| Pediatric Solid Tumors | Various | 4.6 mg/kg/day, i.v., daily for 5 days, every 21 days for 3 cycles | Objective regressions in 14 of 18 tumor lines (78%) |

| Pediatric Solid Tumors | Various | 7 mg/kg/day, i.v., daily for 5 days (1-2 cycles) | Objective regressions in 14 of 16 tumor lines (88%) |

| Advanced NSCLC | Non-Small Cell Lung Cancer | 11 mg/m² daily for 5 consecutive days, every 28 days | No significant activity observed |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide outlines of key experimental protocols used in the study of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer agents.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line suspension

-

This compound derivative formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[8]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the this compound derivative and a vehicle control according to a predetermined dose and schedule (e.g., intravenous injection daily for 5 days).[9][10]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.

-

Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.

Conclusion

Early-stage research on this compound derivatives, exemplified by the extensive studies on Irofulven, highlights their potential as a novel class of anticancer agents. Their unique mechanism of action, involving selective uptake by tumor cells and the induction of DNA damage that is repaired by the TC-NER pathway, offers a promising strategy for overcoming drug resistance. The induction of apoptosis through multiple pathways further underscores their therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong rationale for their continued development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the full therapeutic potential of this promising class of compounds. Further research is warranted to explore the synthesis and activity of a broader range of this compound derivatives to identify candidates with even more favorable therapeutic profiles.

References

- 1. Discovery and development of sesquiterpenoid derived hydroxymethylacylfulvene: a new anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Irofulven (6-hydroxymethylacylfulvene, MGI 114) induces caspase 8 and 9-mediated apoptosis in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Relation between Irofulven (MGI-114) systemic exposure and tumor response in human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Deoxyilludin M and its Analogs: A Technical Guide for Novel Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M belongs to the illudin family of sesquiterpenes, natural products isolated from fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom. These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic activity. While illudins themselves have shown limited therapeutic potential due to high toxicity, semi-synthetic analogs have been developed to improve their pharmacological profile. This technical guide provides a comprehensive overview of the available literature on this compound and its clinically evaluated analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), focusing on their mechanism of action, anticancer activity, and relevant experimental data to support novel research and development in this area.

Mechanism of Action

Irofulven, a derivative of illudin S, acts as a DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of apoptosis.[1] Upon entering tumor cells, Irofulven is believed to be activated, enabling it to covalently bind to DNA and other macromolecules.[2][3] This interaction triggers a cascade of cellular events, including cell cycle arrest, primarily in the S phase, and programmed cell death.[4][5]

The cytotoxic effects of Irofulven are mediated through the induction of DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM)-dependent checkpoint kinase 2 (CHK2) signaling pathway.[4] This activation contributes to the observed S phase arrest.[4] Notably, the apoptotic response induced by Irofulven appears to be independent of p53 status, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.[6]

The proposed mechanism involves the generation of DNA lesions that are not efficiently repaired by the global genomic repair machinery but are instead processed by transcription- and replication-coupled repair pathways.[7][8] This unique mode of action may contribute to its distinct activity profile compared to conventional alkylating agents.[9]

Signaling Pathway of Irofulven-Induced Cell Cycle Arrest and Apoptosis

Caption: Irofulven's mechanism of action involves DNA damage, leading to ATM/CHK2 activation, S phase arrest, and apoptosis.

Anticancer Activity: In Vitro Studies

The cytotoxic activity of Irofulven has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly against tumor cells of epithelial origin.[9]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ovarian Cancer | |||

| IGROV1 | Ovarian Carcinoma | 0.05 µM | [10] |

| OVCAR-3 | Ovarian Carcinoma | 0.08 µM | [10] |

| OVCAR-4 | Ovarian Carcinoma | 0.06 µM | [10] |

| OVCAR-5 | Ovarian Carcinoma | 0.12 µM | [10] |

| OVCAR-8 | Ovarian Carcinoma | 0.07 µM | [10] |

| SK-OV-3 | Ovarian Carcinoma | 0.1 µM | [10] |

| A2780 | Ovarian Carcinoma | 0.2 µM | [4] |

| CAOV3 | Ovarian Carcinoma | 0.3 µM | [4] |

| Colon Cancer | |||

| HCT-116 | Colorectal Carcinoma | 0.15 µM | [4] |

| HT-29 | Colorectal Carcinoma | 0.1 µM | [9] |

| CoLo 205 | Colon Carcinoma | 0.006 µM | [9] |

| Prostate Cancer | |||

| DU-145 | Prostate Carcinoma | 0.1 µM | [9] |

| Pancreatic Cancer | |||

| MiaPaCa | Pancreatic Carcinoma | Not specified | [5] |

| Lung Cancer | |||

| A-549 | Lung Carcinoma | 0.2 µM | [9] |

| NCI-H460 | Lung Carcinoma | 0.15 µM | [9] |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | 0.18 µM | [9] |

| Head and Neck Cancer | |||

| FaDu | Pharynx Squamous Cell Carcinoma | 0.08 µM | [9] |

| Sarcoma | |||

| U2-OS | Osteosarcoma | 0.64 µM | [9] |

| Leukemia | |||

| K-562 | Chronic Myeloid Leukemia | > 0.1 µM | [9] |

Note: IC50 values can vary between studies due to different experimental conditions.

Dehydroilludin M, another analog of illudin, has also demonstrated significant in vitro and in vivo anticancer activity, particularly against carcinomas and myeloid leukemia cell lines.[11] It was found to be more effective than the parent compound, Illudin S, and its efficacy in a lung carcinoma model was comparable to that of mitomycin C.[11]

Clinical Trials of Irofulven

Irofulven has undergone several clinical trials to evaluate its safety and efficacy in various cancer types.

Phase I Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Irofulven. In a trial involving patients with advanced solid malignancies, Irofulven was administered as a 5-minute intravenous infusion daily for 5 days every 4 weeks. The MTD was established, and the primary DLTs were myelosuppression and renal dysfunction.

Another Phase I trial explored intermittent weekly and biweekly schedules in patients with advanced solid tumors.[12] This study aimed to identify a dosing regimen with a more favorable toxicity profile.

Phase II Trials

Phase II trials have investigated the antitumor activity of Irofulven in specific cancer types, including:

-

Ovarian Cancer: A trial evaluated Irofulven in patients with recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer. The study reported modest activity as a single agent.[6] Another study in heavily pretreated ovarian cancer patients also showed limited anti-tumor activity.[13]

-

Non-small Cell Lung Cancer: A Phase II trial was designed to study the effectiveness of Irofulven in patients with relapsed or refractory non-small cell lung cancer.[14]

-